REACTION_CXSMILES
|
C([O:4][C:5]1[CH:10]=CC(OC(=O)C)=[CH:7][C:6]=1[O:15]C(=O)C)(=O)C.[CH2:19]([CH:26]([C:32]([CH3:34])=O)[C:27]([O:29][CH2:30][CH3:31])=[O:28])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.S(=O)(=O)(O)O>>[OH:4][C:5]1[CH:10]=[C:31]2[C:30](=[CH:7][C:6]=1[OH:15])[O:29][C:27](=[O:28])[C:26]([CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[C:32]2[CH3:34]
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C=C(C=C1)OC(C)=O)OC(C)=O
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C(C(=O)OCC)C(=O)C
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
with good stirring
|
Type
|
FILTRATION
|
Details
|
the grey suspension filtered
|
Type
|
WASH
|
Details
|
the residue washed with abundant water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallised from hot ethanol with subsequent addition of a little water
|
Type
|
CUSTOM
|
Details
|
crystallisation
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
OC=1C=C2C(=C(C(OC2=CC1O)=O)CC1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |